molecular formula C17H23N3O4S2 B2683219 2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 919015-03-5

2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2683219
CAS No.: 919015-03-5
M. Wt: 397.51
InChI Key: MXBJIYYECVIDJX-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves several steps, starting with the preparation of the core benzene ring substituted with methyl groups. The introduction of the sulfonamide and pyridine moieties requires specific reagents and reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and pyridine derivatives. Compared to these compounds, 2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific substitution pattern and combination of functional groups. This uniqueness can result in distinct chemical and biological properties.

Properties

IUPAC Name

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-12-9-13(2)17(14(3)16(12)20(4)25(5,21)22)26(23,24)19-11-15-7-6-8-18-10-15/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBJIYYECVIDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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